Antibacterial Activity Against Gram-Positive Foodborne Pathogens
Cinnabarin demonstrates potent antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against both Bacillus cereus and Leuconostoc plantarum. In contrast, it showed minimal activity against the Gram-negative bacterium Klebsiella pneumoniae, with an MIC >4.0 mg/mL [1]. This represents a >64-fold selectivity for Gram-positive over Gram-negative species. While the concentrated culture fluid of P. cinnabarinus exhibits biological activity nearly identical to that of cinnabarinic acid synthesized in vitro [2], the purified compound cinnabarin itself demonstrates this precise Gram-positive specificity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.0625 mg/mL (against B. cereus and L. plantarum) |
| Comparator Or Baseline | Klebsiella pneumoniae: >4.0 mg/mL (Gram-negative comparator) |
| Quantified Difference | >64-fold higher potency against Gram-positive species |
| Conditions | Broth microdilution assay; 11 bacterial species isolated from food products |
Why This Matters
This quantitative selectivity profile is critical for researchers designing targeted antimicrobial screens against Gram-positive pathogens while avoiding broad-spectrum microbiome disruption.
- [1] Smânia, E. F. A., Smânia Jr, A., & Loguercio-Leite, C. (1998). Cinnabarin synthesis by Pycnoporus sanguineus strains and antimicrobial activity against bacteria from food products. Revista de Microbiologia, 29(4), 315-318. View Source
- [2] Eggert, C. (1997). Laccase-catalyzed formation of cinnabarinic acid is responsible for antibacterial activity of Pycnoporus cinnabarinus. Microbiological Research, 152(3), 315-318. View Source
